Octadienoic acid

CAS No.: 22329-75-5

Cat. No.: VC13513014

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22329-75-5 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | (2E,4E)-octa-2,4-dienoic acid |

| Standard InChI | InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ |

| Standard InChI Key | QZGIOJSVUOCUMC-YTXTXJHMSA-N |

| Isomeric SMILES | CCC/C=C/C=C/C(=O)O |

| SMILES | CCCC=CC=CC(=O)O |

| Canonical SMILES | CCCC=CC=CC(=O)O |

Introduction

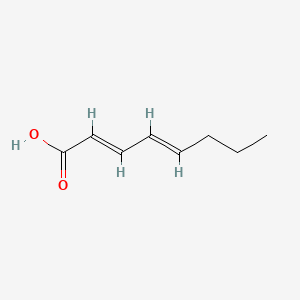

Molecular Structure and Isomerism

Octadienoic acid (C₈H₁₂O₂) is defined by its carboxylic acid functional group and two double bonds within an eight-carbon chain. The most well-documented isomer is (2E,4E)-2,4-Octadienoic acid, where the double bonds are positioned at carbons 2 and 4 in the trans configuration . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₂O₂ |

| Average molecular mass | 140.182 g/mol |

| Monoisotopic mass | 140.08373 g/mol |

| Double-bond positions | 2E,4E |

| ChemSpider ID | 4944992 |

The stereochemistry of the double bonds significantly influences the compound’s reactivity and physical properties. Alternative naming conventions include octa-2,4-dienoic acid and (E,E)-2,4-Octadienoic acid, reflecting IUPAC nomenclature standards .

Synthesis and Production Pathways

While detailed industrial synthesis protocols remain scarce in public literature, laboratory-scale methods for octadienoic acid production may involve:

Microbial Fermentation

Analogous to caprylic acid production , engineered microbial strains could theoretically convert carbohydrate substrates into octadienoic acid via β-oxidation pathways. This approach remains speculative but aligns with green chemistry principles.

Physicochemical Characteristics

Limited experimental data constrain comprehensive property analysis, but predictions can be made based on structural analogs:

| Property | Estimated Value |

|---|---|

| Melting point | <25°C (liquid at RT) |

| Boiling point | 220–240°C (extrapolated) |

| Water solubility | Low (<1 g/L at 20°C) |

| LogP (octanol-water) | ~2.5 (predicted) |

The compound’s conjugated diene system likely confers enhanced stability against thermal degradation compared to mono-unsaturated analogs. Spectroscopic fingerprints would include:

-

IR: Strong C=O stretch ~1700 cm⁻¹; C=C stretches ~1650 cm⁻¹

-

¹H NMR: Characteristic vinyl proton splitting patterns between δ 5.2–6.3 ppm

Research Challenges and Future Directions

Current limitations in octadienoic acid research include:

-

Synthetic Accessibility: Lack of efficient, scalable synthesis methods

-

Characterization Gaps: Absence of experimental thermodynamic data (e.g., ΔHf°, S°)

-

Biological Data: Toxicological and pharmacokinetic profiles remain unstudied

Priority research areas should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume